molecular formula C12H15ClO2 B1322404 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene CAS No. 183660-56-2

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene

Cat. No. B1322404
M. Wt: 226.7 g/mol
InChI Key: SIWYABBLBPVMSL-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule that contains a benzene ring, a chloromethyl group (-CH2Cl), a methoxy group (-OCH3), and a cyclopropylmethoxy group (-OCH2-cyclopropyl). The presence of these functional groups can influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the chloromethyl, methoxy, and cyclopropylmethoxy groups onto a benzene ring. This could potentially be achieved through substitution reactions, where the respective groups replace a hydrogen atom on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For instance, the chloromethyl group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzene ring could contribute to its stability, while the chloromethyl group could make it more reactive .

Scientific Research Applications

Electrochemical Reduction Studies

Research by McGuire and Peters (2016) explored the electrochemical reduction of a similar compound, 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene), at carbon and silver cathodes. This study is relevant for understanding the electrochemical properties of related compounds, including 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene (McGuire & Peters, 2016).

Monomer Synthesis for Polymer Production

A study by Sanford et al. (1999) compared different monomers, including 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene, for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. This research is crucial for understanding how different monomers, similar to 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene, can be utilized in polymer production (Sanford et al., 1999).

Environmental Impact and Pollutant Studies

Another study by McGuire et al. (2016) examined the catalytic reduction of 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene) (methoxychlor), a common environmental pollutant. This research provides insights into the environmental implications and degradation of chemicals structurally related to 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene (McGuire et al., 2016).

Synthesis of Charge Transfer Materials

Research by Weng Li-bin (2006) on the synthesis of 1-(4-methoxyphenyl)-2-[4′-(4″-methoxy)-triphenylamine]-ethylene underlines the use of similar compounds in the creation of charge transfer materials, which are essential in electronic applications (Weng Li-bin, 2006).

Catalyst and Mediator in Organic Chemistry

Stavber and Zupan (2005) explored the role of a related compound, Selectfluor F-TEDA-BF4, in various organic reactions, demonstrating the potential of similar compounds like 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene as catalysts or mediators in organic synthesis (Stavber & Zupan, 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its functional groups. For instance, compounds containing chloromethyl groups can be hazardous and should be handled with care .

properties

IUPAC Name

4-(chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-14-11-5-4-10(7-13)6-12(11)15-8-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWYABBLBPVMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625736
Record name 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene

CAS RN

183660-56-2
Record name 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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